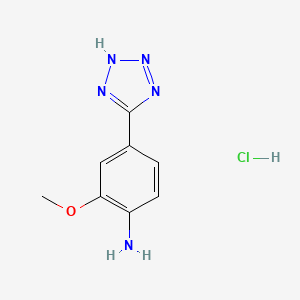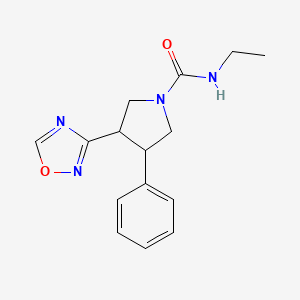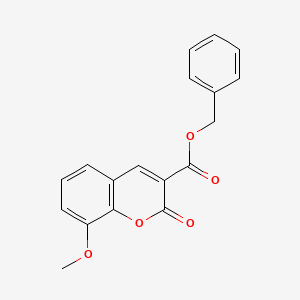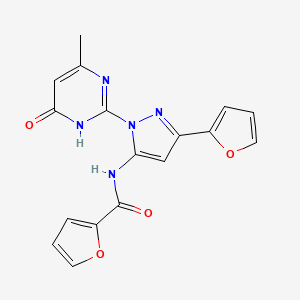![molecular formula C21H15ClN6 B2489722 N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine CAS No. 902945-21-5](/img/structure/B2489722.png)
N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine, also known as CPQ, is a small molecule drug that has been developed for scientific research purposes. It has been shown to have potential applications in various fields of research, including cancer biology, neuroscience, and drug discovery.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine has also been shown to inhibit the activity of the mTOR pathway, which is involved in cell metabolism and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify for specific research purposes. N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine has also been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, there are limitations to using N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine. One direction is to investigate its potential use in combination with other drugs for cancer therapy. Another direction is to further explore its mechanism of action and identify specific targets for its activity. N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine could also be studied for its potential use in treating other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine is a promising small molecule drug that has potential applications in various fields of scientific research. Its synthesis method is complex, but it has been shown to have anticancer and neuroprotective activity. Further research is needed to fully understand its mechanism of action and explore its potential use in drug development.
合成法
The synthesis of N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine involves several steps, including the preparation of intermediate compounds and the coupling of these compounds to form the final product. The overall synthesis process is complex and requires expertise in organic chemistry. Researchers have developed various methods for synthesizing N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine, including using microwave-assisted reactions and solid-phase synthesis.
科学的研究の応用
N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6/c22-16-7-5-14(6-8-16)13-24-21-25-18-4-2-1-3-17(18)20-26-19(27-28(20)21)15-9-11-23-12-10-15/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLDPRUGMDXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCC4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)
![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)


